molecular formula C23H24N4O4S B368513 N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide CAS No. 905775-13-5

N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

Cat. No. B368513
CAS RN: 905775-13-5
M. Wt: 452.5g/mol
InChI Key: MTAIHLHFXONYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.5g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Acetamide Derivatives :

    • Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have significant commercial importance and diverse biological effects. These chemicals exhibit varied biological responses, which reflect the material's biology and its usage or proposed usage. Over the years, there has been considerable enhancement in our understanding of the biological consequences of exposure to these chemicals in humans (Kennedy, 2001).
  • AMPA Receptor Agonists for Depression Treatment :

    • The compound is structurally related to AMPA receptor agonists. AMPA agonists, like NMDA receptor antagonists, have rapid onset times and robust therapeutic effects for depression, including treatment-resistant depression. AMPA agonists are under-researched, despite their promising antidepressant effects, and further studies in this area could lead to the development of novel antidepressants (Yang et al., 2012).
  • 1,3,4-Thiadiazole Derivatives :

    • Compounds based on 1,3,4-thiadiazole are known for their extensive pharmacological potential. They have been identified as central to the expression of pharmacological activity due to their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The 1,3,4-thiadiazole core, in combination with various heterocycles, often leads to a synergistic effect, making these scaffolds crucial for developing new drug-like molecules (Lelyukh, 2019).
  • Indole Derivatives :

    • Indole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antipyretic properties. These properties make compounds like N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide potentially valuable in pharmaceutical applications (Ashby et al., 1978).

properties

IUPAC Name

N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-5-31-19-12-7-6-10-17(19)13-26-20-14(2)9-8-11-18(20)23(21(26)30)27(16(4)29)25-22(32-23)24-15(3)28/h6-12H,5,13H2,1-4H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAIHLHFXONYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

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